Product packaging for 4-(4-Biphenylyl)-2-methylthiazole(Cat. No.:CAS No. 24864-19-5)

4-(4-Biphenylyl)-2-methylthiazole

Cat. No.: B1597035
CAS No.: 24864-19-5
M. Wt: 251.3 g/mol
InChI Key: OKOZRTTWERNRQS-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)-2-Methylthiazole (CAS 24864-19-5) is an organic compound with the molecular formula C16H13NS and a molecular weight of 251.35 g/mol . This solid compound is characterized by a melting point range of 112-118°C . The thiazole ring is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules and pharmaceuticals . While the specific biological activity of this compound requires further investigation, methylthiazole derivatives are recognized as key scaffolds in scientific research. For instance, certain 4-methylthiazole derivatives have been investigated for their potential as neuroprotective agents, acting in part by potentiating GABA(A) receptor function to counteract excitotoxicity, which is relevant in conditions like Alzheimer's disease . Furthermore, thiazole compounds, in general, are frequently explored for their antimicrobial properties against resistant pathogens . As a biphenyl-substituted thiazole, it may serve as a valuable building block or intermediate in organic synthesis, material science, and drug discovery programs. Researchers are advised to handle this product with care. It may cause irritation to the eyes, skin, and respiratory tract . Please use appropriate personal protective equipment and work in a well-ventilated area. This product is intended for research and development use solely by qualified professionals. It is not for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NS B1597035 4-(4-Biphenylyl)-2-methylthiazole CAS No. 24864-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(4-phenylphenyl)-1,3-thiazole
Source PubChem
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InChI

InChI=1S/C16H13NS/c1-12-17-16(11-18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOZRTTWERNRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179575
Record name 4-(4-Biphenylyl)-2-methyl-1,3-thiazole
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Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24864-19-5
Record name 4-[1,1′-Biphenyl]-4-yl-2-methylthiazole
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Record name 4-(4-Biphenylyl)-2-methyl-1,3-thiazole
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Record name 4-(4-biphenylyl)-2-methyl-1,3-thiazole
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Record name 4-(4-BIPHENYLYL)-2-METHYL-1,3-THIAZOLE
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The Thiazole Scaffold: a Privileged Structure in Drug Discovery

The thiazole (B1198619) nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov This is due to its ability to interact with various biological targets with high affinity and specificity. researchgate.net The aromatic nature of the thiazole ring and its capacity for diverse substitutions allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net

The significance of the thiazole scaffold is underscored by its presence in over 18 FDA-approved drugs. nih.gov These compounds exhibit a broad spectrum of therapeutic effects, including:

Antimicrobial: Thiazole derivatives have shown potent activity against various bacterial and fungal strains. nih.govmdpi.com

Antiviral: The thiazole ring is a key component of antiretroviral drugs like Ritonavir. globalresearchonline.neteurekaselect.com

Anticancer: Several anticancer agents, including Dasatinib and Tiazofurin, feature a thiazole core. globalresearchonline.netnih.gov

Anti-inflammatory: Thiazole-containing compounds like Meloxicam are used to treat inflammation. globalresearchonline.netnih.gov

Other Activities: Thiazole derivatives have also been investigated for their antidiabetic, antioxidant, antimalarial, and anticonvulsant properties. wisdomlib.orgnih.gov

The versatility of the thiazole ring allows medicinal chemists to synthesize large libraries of compounds for screening, accelerating the discovery of new drug candidates. globalresearchonline.net The ability to modify the substituents on the thiazole ring enables the optimization of a compound's potency, selectivity, and safety profile. globalresearchonline.net

A Historical Perspective on Thiazole S Therapeutic Journey

The therapeutic importance of the thiazole (B1198619) ring was first recognized with the discovery of Vitamin B1 (Thiamine). eurekaselect.comresearchgate.net In the early 20th century, it was found that a deficiency of thiamine, which contains a thiazole ring, causes the neurological disorder beriberi. riken.jpbris.ac.uk This discovery highlighted the vital role of this heterocyclic compound in biological systems. news-medical.netucr.eduscitechdaily.com

Following the discovery of thiamine, the first synthetic thiazole-containing drug, Sulfathiazole, was developed. researchgate.neteurekaselect.com Sulfathiazole is an antimicrobial agent that was widely used to treat bacterial infections. eurekaselect.com The success of these early discoveries spurred further research into the medicinal properties of thiazole derivatives. researchgate.net

Over the decades, this research has led to the development of a multitude of thiazole-based drugs with diverse therapeutic applications, solidifying the thiazole scaffold as a crucial element in the modern pharmacopeia. jetir.org

Investigating 4 4 Biphenylyl 2 Methylthiazole and Its Analogs

Conventional Synthetic Routes to Thiazole Heterocycles

Traditional methods for thiazole synthesis have been instrumental in the development of heterocyclic chemistry and continue to be widely used due to their simplicity and reliability. bepls.com

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely employed method for the construction of the thiazole ring. bepls.comsynarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com

The general mechanism proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. youtube.com This method allows for the introduction of various functional groups onto the thiazole core, making it a versatile tool for organic synthesis. bepls.com

Variations of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and employ more environmentally benign conditions. For instance, the use of acidic conditions can alter the regioselectivity of the condensation with N-monosubstituted thioureas. rsc.org While traditionally performed in solvents, solvent-free conditions have also been successfully implemented for the synthesis of Hantzsch thiazole derivatives. researchgate.net

A plausible route to this compound using the Hantzsch synthesis would involve the reaction of 2-bromo-1-(biphenyl-4-yl)ethan-1-one with thioacetamide.

The synthesis of this compound can also be achieved through various condensation reactions that utilize precursors already containing the biphenyl moiety. These methods often involve the formation of the thiazole ring in the final steps of the synthetic sequence.

One common approach involves the condensation of a biphenyl-containing ketone with a source of the thiazole's nitrogen and sulfur atoms. For example, the reaction of 4'-substituted acetophenones with thiourea (B124793) in the presence of a brominating agent can yield 2-aminothiazole derivatives. youtube.com To obtain the target compound, a subsequent deamination and methylation would be required.

Another strategy involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives. mdpi.comekb.eg While this method typically yields benzothiazoles, analogous principles can be applied to non-fused thiazole systems. For example, reacting a biphenyl-containing α-aminoketone with a sulfur-donating reagent could potentially form the desired thiazole.

Microwave-assisted L-proline catalyzed condensation of aldehydes with 2-aminothiophenol (B119425) has been shown to be an effective green method for the synthesis of 2-arylbenzothiazoles, and similar conditions could be explored for the synthesis of biphenylyl-thiazoles. tku.edu.tw

Advanced Synthetic Strategies for Biphenylyl Thiazoles

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems like biphenylyl thiazoles. These strategies often offer advantages in terms of yield, selectivity, and functional group tolerance. bepls.comneliti.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. youtube.comresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com

For the synthesis of this compound, a Suzuki coupling strategy could be employed in two principal ways:

Late-stage biphenyl formation: Coupling of a 4-halophenyl-2-methylthiazole with phenylboronic acid.

Early-stage thiazole construction: Coupling of 4-bromobiphenyl (B57062) with a suitable thiazole-containing organoboron reagent.

The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile method. youtube.comnih.gov Ligand-free Suzuki-Miyaura coupling methodologies have also been developed for sterically hindered substrates, which can be advantageous in certain cases. nih.gov

One-pot multicomponent reactions (MCRs) have gained significant attention in recent years due to their efficiency and atom economy. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation of intermediates. ijcce.ac.ir

Several one-pot procedures for the synthesis of thiazole derivatives have been reported. For instance, a three-component reaction of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can yield highly substituted thiazoles. researchgate.net Another example is the one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones and thiourea/N-substituted thioureas in the presence of copper(II) bromide. clockss.org These MCRs offer a rapid and efficient route to a diverse range of thiazole derivatives. nih.govorientjchem.org

Strategies for Derivatization and Functionalization of this compound

Once synthesized, the this compound scaffold can be further modified to create a library of related compounds. Derivatization can be targeted at several positions on the molecule.

The Thiazole Ring: The C5 position of the thiazole ring can be susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The methyl group at the C2 position can potentially be functionalized through condensation reactions. nih.gov

The Biphenyl Moiety: The biphenyl ring system offers multiple sites for electrophilic aromatic substitution, such as nitration or halogenation. These newly introduced functional groups can then be further transformed. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions.

Alkoxy Functionalization: The introduction of alkoxy chains can modulate the electronic and steric properties of the molecule, which can be particularly useful in the development of organic semiconductors. acs.org

The choice of derivatization strategy depends on the desired properties of the final compound and the reactivity of the starting material.

Alkylation, Acylation, and Oxidation Reactions

The chemical reactivity of this compound allows for a variety of transformations, including alkylation, acylation, and oxidation, which can modify its properties and lead to the generation of novel derivatives.

Alkylation Reactions:

Alkylation can occur at different positions of the this compound molecule, primarily at the nitrogen atom of the thiazole ring or potentially at the methyl group under specific conditions. The nitrogen of the thiazole ring can be alkylated to form thiazolium salts. This reaction typically proceeds by treatment with an alkyl halide. While specific studies on the alkylation of this compound are not extensively documented, the alkylation of related thiazole and benzothiazine systems is well-established researchgate.net. For instance, sodium salts of 3H-benzo[e] arabjchem.orgmdpi.comthiazine-2,4-dione are readily alkylated at the nitrogen position researchgate.net. Similarly, S-alkylation of arylthioureas and 2-mercaptobenzothiazoles has been achieved using tetraalkylammonium salts under transition-metal-free conditions mdpi.com. These methodologies could potentially be adapted for the N-alkylation of this compound.

The methyl group at the C2 position of the thiazole ring can also be a site for alkylation, although this generally requires the generation of a carbanion through deprotonation with a strong base. The resulting nucleophile can then react with an alkylating agent.

Acylation Reactions:

Acylation reactions introduce an acyl group into the molecule, typically at a nucleophilic site. For this compound, acylation could be directed towards the biphenyl ring via Friedel-Crafts acylation, provided appropriate activating groups are present or under forcing conditions. More commonly, acylation is performed on amino-substituted analogs. For example, the acylation of 2-aminothiazole derivatives with various acyl halides in the presence of a base like pyridine (B92270) is a common strategy to produce amide derivatives mdpi.com. This approach could be applied to amino-functionalized analogs of this compound to introduce a wide range of acyl groups.

Oxidation Reactions:

Oxidation of this compound can lead to several products depending on the oxidant and reaction conditions. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. The methyl group at the C2 position can be oxidized to a formyl group or a carboxylic acid. Furthermore, the biphenyl moiety can also undergo oxidation. For instance, the photocatalytic one-electron oxidation of biphenyl derivatives on the surface of TiO2 has been studied, leading to the formation of hydroxylated products nih.gov. The specific outcome of the oxidation of this compound would depend on the chosen oxidizing agent and the reaction parameters.

Reaction TypeReagents and ConditionsPotential Product(s)
N-Alkylation Alkyl halide (e.g., CH3I, C2H5Br)3-Alkyl-4-(4-biphenylyl)-2-methylthiazolium salt
C-Alkylation (of methyl group) 1. Strong base (e.g., n-BuLi) 2. Alkyl halide4-(4-Biphenylyl)-2-ethylthiazole (and longer chain analogs)
Friedel-Crafts Acylation (of biphenyl ring) Acyl chloride/anhydride, Lewis acid (e.g., AlCl3)4-(Acyl-4-biphenylyl)-2-methylthiazole
N-Acylation (of amino analog) Acyl chloride, PyridineN-(4-(4-Biphenylyl)-2-methylthiazol-X-yl)acetamide (where X is the position of the amino group)
Sulfur Oxidation Oxidizing agent (e.g., m-CPBA, H2O2)This compound S-oxide or S,S-dioxide
Methyl Group Oxidation Oxidizing agent (e.g., SeO2, KMnO4)4-(4-Biphenylyl)thiazole-2-carbaldehyde or -2-carboxylic acid
Biphenyl Ring Oxidation Photocatalysis (TiO2), other oxidizing agentsHydroxylated biphenyl derivatives

Introduction of Diverse Substituents for Structural Diversity

To explore the structure-activity relationships of this compound analogs, the introduction of a wide array of substituents on both the thiazole and biphenyl rings is a key strategy.

Substitution on the Thiazole Ring:

The thiazole ring can be functionalized at its available positions. The C5 position of the thiazole ring is susceptible to electrophilic substitution, allowing for the introduction of various groups. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Nitration and Friedel-Crafts acylation are also possible under specific conditions researchgate.net.

Substitution on the Biphenyl Moiety:

The biphenyl moiety offers two phenyl rings for substitution. Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the phenyl rings. The directing effects of the existing substituents will govern the position of the incoming group. For example, the thiazole group is generally considered to be deactivating and meta-directing, while the other phenyl ring can be functionalized depending on its own substituents. Suzuki and other cross-coupling reactions are powerful tools for the synthesis of substituted biphenyls, which can then be used to construct the target thiazole derivatives arabjchem.org. This approach allows for the introduction of a wide variety of aryl and alkyl groups at specific positions of the biphenyl system.

The functionalization of the biphenyl intermediate before the thiazole ring formation is a common and effective strategy to achieve structural diversity. For example, starting with a substituted 4-aminobiphenyl, one can perform a Sandmeyer reaction to introduce a variety of functional groups, which can then be followed by the Hantzsch thiazole synthesis.

Position of SubstitutionType of SubstituentSynthetic Method
Thiazole Ring (C5) Halogen (Br, Cl)Electrophilic Halogenation (NBS, NCS)
Nitro (NO2)Nitration (HNO3/H2SO4)
Acyl (COR)Friedel-Crafts Acylation
Biphenyl Ring Nitro (NO2)Electrophilic Nitration
Halogen (Br, Cl, I)Electrophilic Halogenation
Acyl (COR)Friedel-Crafts Acylation
Alkyl/ArylSuzuki or other Cross-Coupling Reactions
Hydroxyl (OH)Nucleophilic Aromatic Substitution on activated rings or via oxidation
Amino (NH2)Reduction of nitro group

Anticancer Activities

Derivatives of this compound have demonstrated notable anticancer activities across a range of human cancer cell lines. The core structure of these compounds, featuring a biphenyl group attached to a methylthiazole ring, serves as a scaffold for various chemical modifications aimed at enhancing their cytotoxic potential against tumor cells. Research has focused on elucidating the structure-activity relationships of these derivatives to identify potent and selective anticancer agents. nih.govnih.gov

In Vitro Cytotoxicity and Growth Inhibition Against Specific Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are crucial for determining the concentration of the compound required to inhibit the growth of or kill cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCell LineIC50 (µM)Reference
Luteolin (B72000)K562100 nih.gov
1,2,4-Thiadiazole (B1232254) DerivativesHL-600.24 - 1.72 nih.gov
1,2,4-Thiadiazole DerivativesU9370.24 - 1.72 nih.gov

Derivatives of this compound have been tested against several human breast cancer cell lines, demonstrating a range of cytotoxic activities. For example, in the MCF-7 cell line, various synthetic derivatives have shown significant inhibitory activity. nih.govmdpi.commdpi.comtjnpr.org One study on 1,2,3-triazole derivatives reported a compound with an IC50 value of 5.03 µM against MCF-7 cells. tjnpr.org Another study on thiazole derivatives identified a compound with an IC50 of 2.57 ± 0.16 µM in MCF-7 cells. mdpi.com In the MDA-MB-468 cell line, a study on quinazoline (B50416) derivatives identified a compound with an IC50 of around 4 µM. nih.gov Furthermore, research on other thiazole-related structures has shown activity against the BT-549 cell line. nih.gov

Compound/DerivativeCell LineIC50 (µM)Reference
1,2,3-Triazole DerivativeMCF-75.03 tjnpr.org
Thiazole DerivativeMCF-72.57 ± 0.16 mdpi.com
Quinazoline DerivativeMDA-MB-468~4 nih.gov

The A549 human lung carcinoma cell line has been a common model for evaluating the anticancer potential of this compound derivatives and related compounds. nih.govresearchgate.netnih.govnih.govresearchgate.net One study on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives reported significant anticancer activity against A549 cells. nih.gov Another study on pyrazole (B372694) derivatives identified a compound effective in inhibiting the growth of A549 cells. nih.gov Similarly, research on 3-acyl isoquinolin-1(2H)-ones showed potent antitumor activities against A549 and H1299 cell lines. researchgate.net In the NCI-H522 lung cancer cell line, novel bis-benzimidazole derivatives have exhibited cytotoxic activity, with one compound showing an IC50 of 50.48 µg/ml. scholarsresearchlibrary.com

Compound/DerivativeCell LineIC50Reference
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivativesA549Significant activity nih.gov
Pyrazole derivativeA549Effective inhibition nih.gov
3-acyl isoquinolin-1(2H)-oneA549Potent activity researchgate.net
3-acyl isoquinolin-1(2H)-oneH1299Potent activity researchgate.net
Bis-benzimidazole derivativeNCI-H52250.48 µg/ml scholarsresearchlibrary.com

The cytotoxicity of this compound derivatives has also been investigated in human liver cancer cell lines. In the HepG2 cell line, various thiazole and thiadiazole derivatives have demonstrated cytotoxic effects. mdpi.commdpi.comnih.govnih.govsemanticscholar.org One study on 2-pyridyl 2,3-thiazole derivatives reported IC50 values of 2.2 and 5.6 μM for two compounds against HepG2 cells. nih.gov Another study on mesoionic 1,3,4-thiadiazolium derivatives found that some compounds reduced HepG2 viability by approximately 50% at a concentration of 25 μM. semanticscholar.org Research on other thiazole derivatives showed a compound with an IC50 of 7.26 ± 0.44 µM in HepG2 cells. mdpi.com In the Hep3B cell line, thiadiazine-based substances have shown antiproliferative activity. mdpi.com

Compound/DerivativeCell LineIC50 (µM)Reference
2-pyridyl 2,3-thiazole derivative (TAP-07)HepG22.2 nih.gov
2-pyridyl 2,3-thiazole derivative (TP-07)HepG25.6 nih.gov
Mesoionic 1,3,4-thiadiazolium derivativesHepG2~25 (for 50% viability reduction) semanticscholar.org
Thiazole derivativeHepG27.26 ± 0.44 mdpi.com

Derivatives of this compound and related structures have shown promise in combating colorectal cancer. In the HCT-116 cell line, various compounds have been evaluated for their cytotoxic effects. bau.edu.lbresearchgate.netnih.govnih.govscispace.com One study on a quinoline (B57606) derivative, CQAH, demonstrated substantial apoptotic effects on both HCT-116 and LoVo cell lines. scispace.com Research on aporphine (B1220529) derivatives identified compounds with IC50 values in the range of 23-38 µM against HCT-116 cells. nih.gov In the HT-29 cell line, a 1,3,4-thiadiazole (B1197879) derivative was found to have a threshold concentration for cytotoxic effect as low as 5 μM. nih.gov Carvacrol has also been shown to have an antiproliferative effect on both HCT-116 and HT-29 cell lines. nih.gov

Compound/DerivativeCell LineIC50 (µM)Reference
Quinoline derivative (CQAH)HCT-116Substantial apoptotic effects scispace.com
Quinoline derivative (CQAH)LoVoSubstantial apoptotic effects scispace.com
Aporphine derivativesHCT-11623 - 38 nih.gov
1,3,4-Thiadiazole derivativeHT-295 (threshold concentration) nih.gov
CarvacrolHCT-116Antiproliferative effect nih.gov
CarvacrolHT-29Antiproliferative effect nih.gov
Human Ovarian Cancer Cell Lines (e.g., Ovar-3, OVCAR-3)

Derivatives of the thiazole family have demonstrated notable activity against human ovarian cancer cell lines. Research into fused thiopyrano[2,3-d]thiazole derivatives revealed their potential as anticancer agents. One such compound, when tested against the NCI60 cell line panel, showed a significant growth inhibition on the OVCAR-3 cell line, with a growth percentage recorded at -16.33. researchgate.net

Further studies on substituted 1,3-thiazoles have identified compounds with potent cytotoxic effects. Specifically, 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole was found to significantly inhibit the proliferation of OVCAR cancer cells, with a growth percentage of 49.75%. bioorganica.com.ua These findings highlight the potential of the thiazole scaffold in developing treatments for ovarian cancer.

Table 1: Anticancer Activity of Thiazole Derivatives against Ovarian Cancer Cell Lines

Compound Class Cell Line Activity Metric Result Reference
Fused Thiopyrano[2,3-d]thiazole OVCAR-3 Growth Percentage -16.33% researchgate.net
2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole OVCAR Growth Percentage 49.75% bioorganica.com.ua
Human CNS Cancer Cell Lines (e.g., SF-539, SHG-44)

The anticancer potential of thiazole derivatives extends to central nervous system (CNS) malignancies. In a broad screening of di- and trifunctional substituted 1,3-thiazoles, several compounds exhibited significant activity against CNS cancer cell lines. bioorganica.com.ua One prominent agent, 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole, was reported to destroy almost all cell lines of CNS cancer. bioorganica.com.ua A related compound demonstrated a specific effect on the SF-539 cell line, showing a growth percentage of -44.16%. bioorganica.com.ua

Another study focusing on fused thiopyrano[2,3-d]thiazole derivatives identified a lead compound, designated 3f, which showed potent GI50 values across a range of cancer types, including CNS cancer cell lines, with values between 0.37–0.67 μM. nih.gov

Table 2: Anticancer Activity of Thiazole Derivatives against CNS Cancer Cell Lines

Compound Class Cell Line Activity Metric Result Reference
Substituted 1,3-Thiazole SF-539 Growth Percentage -44.16% bioorganica.com.ua
Fused Thiopyrano[2,3-d]thiazole CNS Cancer Panel GI50 0.37–0.67 μM nih.gov
Skin Melanoma Cell Lines (e.g., B16-F10)

Thiazole-based compounds have emerged as promising agents for the treatment of malignant melanoma. Thiabendazole, a known antifungal drug containing a thiazole ring, has been shown to significantly suppress tumor growth in a B16-F10-bearing mice model, with inhibitory rates reaching up to 48.7%. nih.gov

Hybrid molecules combining thiazole with other pharmacophores have also yielded potent antimelanoma agents. Chimeric thiazole–androstenone derivatives are potent suppressors of melanoma cells in vitro, with GI50 values as low as 1.32 µM. nih.gov Similarly, certain cinnamic acid ester derivatives have demonstrated activity against the B16-F10 melanoma cell line. mdpi.com Another study reported that a thiazole derivative substituted with a 4-iodophenyl group was highly active against the B16-F10 cell line, with an IC50 value of 1.51 µM. mdpi.com These compounds were found to be more toxic to melanoma cells than the standard chemotherapeutic agent dacarbazine. nih.gov

Table 3: Activity of Thiazole Derivatives against Melanoma Cell Lines

Compound Cell Line Activity Metric Result Reference
Thiabendazole B16-F10 (in vivo) Tumor Growth Inhibition up to 48.7% nih.gov
Thiazole–androstenone derivative Melanoma Panel GI50 as low as 1.32 µM nih.gov
Tropinone-thiazole hybrid (4-iodophenyl sub.) B16-F10 IC50 1.51 ± 0.14 µM mdpi.com
Prostate Cancer Cell Lines (e.g., PC-3)

The therapeutic potential of thiazole derivatives has been explored in the context of prostate cancer. Thiadiazine-based compounds, which are structurally related to thiazoles, have shown antiproliferative activity against the PC-3 prostate cancer cell line by interfering with DNA and inducing cell cycle arrest. mdpi.comresearchgate.net Furthermore, derivatives of 1,3,4-thiadiazole have been evaluated for their cytotoxic effects against PC-3 cells. nih.gov

Research on fused heterocyclic systems has also provided promising results. New 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines, including the DU145 prostate cancer line, which is another common model for this type of cancer. mdpi.com

Anti-inflammatory Activities

Thiazole and its derivatives are recognized for their significant anti-inflammatory properties. mdpi.comnih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade. For instance, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been identified as potential inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov One derivative, compound 5e, demonstrated outstanding in vivo anti-inflammatory activity, with 64.59% inhibition in a carrageenan-induced paw edema model. nih.gov

Other complex thiazole-based structures also exhibit potent effects. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org Similarly, certain 1,2,4-triazole (B32235) derivatives have shown anti-inflammatory activity comparable to that of ibuprofen. nih.gov These findings underscore the versatility of the thiazole scaffold in designing new anti-inflammatory drugs. mdpi.comnih.gov

Table 4: Anti-inflammatory Activity of Various Thiazole Derivatives

Compound Class Model Key Finding Reference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives Carrageenan-induced paw edema (in vivo) 64.59% inhibition of edema nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives LPS-induced RAW264.7 cells (in vitro) Inhibition of NO, IL-6, and TNF-α production rsc.org
1,2,4-Triazole derivatives Human PBMC (in vitro) Activity comparable to ibuprofen nih.gov
1,3,4-Thiadiazole derivatives Carrageenan-induced paw edema (in vivo) Promising activity compared to Diclofenac researchgate.net

Antimicrobial Activities

The thiazole nucleus is a cornerstone in the development of antimicrobial agents, a property highlighted by its presence in the penicillin antibiotic family. mdpi.com Derivatives of 4-(biphenyl)-thiazole, in particular, have been noted for their biological activities.

Antibacterial Spectrum (e.g., against Gram-positive and Gram-negative bacteria)

Thiazole derivatives exhibit a broad spectrum of antibacterial activity. biointerfaceresearch.com Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commersin.edu.tr For example, a series of 4-(biphenyl-4-yl)pyridine derivatives, structurally related to the target compound, were active against Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 50 μg/ml. nih.gov

Research indicates that the substitution pattern on the thiazole ring is crucial for activity. Some studies suggest that thiazole derivatives possess a more pronounced inhibitory effect on Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae, compared to Gram-negative bacteria. researchgate.net However, other work has demonstrated potent, broad-spectrum activity. biointerfaceresearch.com For instance, certain biphenyl and dibenzofuran (B1670420) derivatives have shown potent inhibitory activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. mdpi.com A review of thiazole's antimicrobial properties noted that compounds with a biphenyl moiety often possess good antifungal activity. nih.gov Specifically, 4-(1,1’-Biphenyl-4-yl)-2-(2,3,5-trichlorophenyl)-1,3-thiazole was highlighted for its significant antifungal effects. researchgate.net

Table 5: Antibacterial Activity of Biphenyl-Thiazole and Related Derivatives

Compound Class Bacterial Type MIC (μg/ml) Reference
4-(Biphenyl-4-yl)pyridine derivatives Gram-negative 50 nih.gov
Thiazole derivatives Staphylococcus aureus 50-200 researchgate.net
Thiazole derivatives Streptococcus agalactiae 25-100 researchgate.net
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol MRSA 3.13 mdpi.com
5-(9H-carbazol-2-yl)benzene-1,2,3-triol Multidrug-resistant Enterococcus faecalis 6.25 mdpi.com
Antifungal Spectrum

Derivatives of this compound have demonstrated notable antifungal properties, particularly against various Candida and Aspergillus species. The exploration of thiazole-based compounds has yielded promising candidates for antifungal drug development.

Specifically, the synthesis and evaluation of 2-amino-4,5-diarylthiazole derivatives have shown significant anti-Candida albicans activity. nih.gov Through a microdilution method, several of these derivatives exhibited moderate effectiveness against five different strains of Candida albicans. nih.gov One particular derivative, after a demethylation process, demonstrated anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the widely used antifungal drug, fluconazole. nih.gov Molecular docking studies suggest that the mechanism of action may involve the inhibition of key fungal enzymes such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

The antifungal potential of thiazole derivatives extends to other fungal pathogens as well. For instance, isoxazolidine (B1194047) derivatives have shown potent and broad-spectrum antifungal activity against a variety of fungi, including Trichophyton sp., Aspergillus fumigatus, and Candida albicans. cabidigitallibrary.org Generally, the activity against Trichophyton species was found to be higher than against Aspergillus fumigatus and Candida albicans. cabidigitallibrary.org

Furthermore, research into the antifungal efficacy against Aspergillus fumigatus has highlighted the importance of the growth phase of the fungus. nih.gov Studies have shown a time-dependent decrease in the effectiveness of antifungal agents as the complexity of the Aspergillus fumigatus hyphal structure develops. nih.gov While agents like amphotericin B have shown a broad spectrum of activity at various growth phases, the effectiveness of other antifungals can be significantly reduced against mature mycelial structures. nih.gov This underscores the need for antifungal agents with potent activity against all developmental stages of the fungus.

Interactive Data Table: Antifungal Activity of a this compound Derivative

CompoundTarget OrganismMIC₈₀ (μM)Reference DrugReference Drug MIC (μM)
5a8Candida albicans9FluconazoleNot specified in the provided text

Antitrypanosomal Activities

The search for novel therapeutic agents against trypanosomiasis has led to the investigation of various heterocyclic compounds, including derivatives of this compound. While direct studies on the antitrypanosomal activity of this compound itself are not extensively detailed in the provided information, the broader class of thiazole derivatives has shown promise in this area. The structural features of the thiazole ring make it a versatile scaffold for the design of potential antiparasitic agents. Further research is warranted to specifically evaluate the efficacy of this compound and its derivatives against various Trypanosoma species.

Antiplatelet Activities

Derivatives of this compound have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis.

One study focused on a novel 4-piperidone-based thiazole derivative, which demonstrated significant antiplatelet effects. healthbiotechpharm.org This compound inhibited collagen-induced platelet aggregation by 100% at a concentration of 1.1875 µM and ADP-induced platelet aggregation by 100% at 0.9375 µM. healthbiotechpharm.org The IC₅₀ values for collagen and ADP-induced aggregation were 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org The mechanism is thought to involve the inhibition of the cyclooxygenase and lipoxygenase pathways. healthbiotechpharm.org

Another area of research involves 2-amino-thiazole-4-acetamides. nih.gov In a study of 23 such compounds, several were found to have potent antiplatelet activities against various inducers of aggregation. nih.gov Notably, compound 3e showed strong antagonism against ADP with an IC₅₀ of 2.2 nM, compound 3c was effective against adrenaline with an IC₅₀ of 2.8 nM, and compound 3n was highly effective against platelet-activating factor (PAF) with an IC₅₀ of 0.2 µM. nih.gov The presence of a cyclohexylamino group on the 4-carboxamide moiety was identified as a key structural feature for this activity. nih.gov

Furthermore, ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives have also been synthesized and evaluated for their antiplatelet activity. nih.gov These compounds were generally more effective at inhibiting platelet aggregation induced by arachidonic acid (AA) than by ADP. nih.gov The derivative with a hydroxyl group on the phenyl ring (compound 3m) showed the most potent inhibition against both inducers. nih.gov It appears that electron-releasing substituents on the phenyl ring enhance the antiplatelet activity of these hydrazone-based structures. nih.gov

Interactive Data Table: Antiplatelet Activity of Thiazole Derivatives

CompoundInducerIC₅₀
R4Collagen0.55 ± 0.12 µM
R4ADP0.26 ± 0.20 µM
3eADP2.2 nM
3cAdrenaline2.8 nM
3nPlatelet-Activating Factor0.2 µM

Neuroprotective Potential

Thiazole derivatives, including those related to this compound, have emerged as compounds of interest for their neuroprotective properties.

One area of investigation is their effect on AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, potently inhibiting their function. mdpi.com By enhancing the deactivation rates of these receptors, these compounds exhibit potential for neuroprotection against excitotoxicity. mdpi.com

Another avenue of research focuses on the protective effects of thiazole derivatives against oxidative stress in neurodegenerative models. N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been shown to protect against amyloid β-induced oxidative damage in the hippocampus of mice. nih.gov This compound attenuates the production of reactive oxygen species and inflammatory markers, likely through the regulation of the Nrf2/HO-1 pathway. nih.gov

Furthermore, novel thiazole sulfonamides have demonstrated neuroprotective capabilities in a Parkinson's disease model by activating SIRT1, a protein involved in cellular stress responses. nih.gov These compounds showed promise in protecting against 6-OHDA-induced neuronal damage. nih.gov

The combination of a thiazole core with other heterocyclic structures, such as in imidazo[2,1-b]thiazole-1,4-DHPs, has also yielded derivatives with interesting neuroprotective profiles. unibo.it Additionally, 4,1-benzothiazepine derivatives, which are structurally related to thiazoles, have shown neuroprotective activity by modulating calcium overload, a key factor in neurodegenerative diseases and stroke. mdpi.com

Other Pharmacological Relevance

The versatile scaffold of this compound and its derivatives has led to the exploration of a wide range of other pharmacological activities.

Antidiabetic: Several studies have highlighted the potential of thiazole derivatives in the management of diabetes. Thiazolyl-2,4-thiazolidinediones have been synthesized and shown to have significant insulinotropic effects in INS-1 cells. nih.gov Similarly, morpholino thiazolyl-2,4-thiazolidinediones have demonstrated the ability to increase insulin (B600854) release and glucose uptake, indicating both pancreatic and extrapancreatic effects. nih.gov Another study on novel 2,4-thiazolidinedione (B21345) derivatives containing a thiazole ring also reported insulinotropic activities. scite.ai

Anticonvulsant: The anticonvulsant properties of thiazole derivatives have been a subject of interest. One study described the synthesis and evaluation of substituted 1,3,4-thiadiazoles, with 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole showing potent anticonvulsant activity in animal models. nih.gov The presence of the 2-biphenylyl group was found to be crucial for this activity. nih.gov Other research has focused on thiazole-bearing 4-thiazolidinones, with some hit compounds demonstrating a mixed mechanism of action that could be beneficial for seizure control. mdpi.com Isatin-based derivatives have also shown promise as potential anticonvulsant lead compounds. nih.gov

Antiviral: The broad-spectrum antiviral activity of thiazole derivatives is an active area of research. A review of patent literature from 2014 to 2021 highlighted the activity of these molecules against a range of viruses, including influenza viruses, coronaviruses, and hepatitis viruses. nih.gov Specific research has identified 4-substituted-2-thiazole amides as inhibitors of Chikungunya virus replication. nih.gov Another study synthesized novel aminothiazole derivatives and found that a compound with a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the influenza A virus. mdpi.com

Antiallergic: While not as extensively studied as other activities, the structural features of thiazole derivatives suggest they could be explored for their potential in modulating allergic responses. The diverse biological activities of this class of compounds make them attractive candidates for further investigation in the field of allergy and immunology.

Mechanistic Investigations of 4 4 Biphenylyl 2 Methylthiazole Derivative Action

Elucidation of Molecular Mechanisms in Anticancer Activity

The anticancer effects of 4-(4-biphenylyl)-2-methylthiazole derivatives are not attributed to a single mode of action but rather a combination of several interconnected molecular mechanisms. These include the activation of programmed cell death, halting the cell division cycle, and interfering with crucial cellular machinery and signaling networks.

Induction of Apoptosis Pathways

A primary mechanism by which thiazole (B1198619) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways.

For instance, a novel thiazole derivative, compound 4c, demonstrated a significant ability to induce apoptosis in MCF-7 breast cancer cells. Compared to untreated cells, this compound led to a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis. mdpi.com Similarly, other thiazole derivatives, such as the p-chlorobenzylamino derivative 8e and the p-chloro and p-methoxyphenethylamino analogues 8f and 8k, were found to induce apoptosis in U-937 lymphoma cells in a time and concentration-dependent manner. dntb.gov.ua

The apoptotic mechanism often involves the modulation of key regulatory proteins. Studies on thiazole-2-acetamide derivatives revealed their ability to activate pro-apoptotic proteins like Bax and caspases 3 and 9, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov Further investigations into benzothiazole (B30560) derivatives have shown they can increase the accumulation of reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and increase the transcription of the Bax gene, all of which are hallmarks of the apoptotic process. nih.gov Some juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to activate caspases 3/7, 8, 9, and 10, indicating the involvement of both intrinsic and extrinsic pathways. mdpi.com

Table 1: Apoptosis Induction by Thiazole Derivatives

Compound Cell Line Effect Fold Increase (vs. Control)
Compound 4c MCF-7 Early Apoptosis 43.9
Compound 4c MCF-7 Late Apoptosis 32.8
Les-6547 HT-29 ROS-positive cells ~10
Les-6557 HT-29 ROS-positive cells ~10

Cell Cycle Arrest (e.g., G1/S, G2/M Phases)

Thiazole derivatives frequently disrupt the normal progression of the cell cycle, forcing cancer cells to halt at critical checkpoints, which can ultimately lead to apoptosis. This arrest prevents the cells from dividing and proliferating.

Different derivatives have been shown to arrest the cell cycle at various phases. For example, one thiazole derivative, compound 4c, caused cell cycle arrest at the G1/S transition phase in MCF-7 cells, with a significant accumulation of cells in the pre-G1 phase (37.36% compared to 2.02% in untreated cells). mdpi.com In contrast, a thiazole-naphthalene derivative (compound 5b) and a p-toluidino-thiazole derivative (compound 3d) were found to arrest MCF-7 and HeLa cells, respectively, at the G2/M phase. dntb.gov.uanih.gov This arrest at the G2/M phase is often associated with the disruption of microtubule dynamics. nih.gov Other studies on benzimidazole (B57391) derivatives have demonstrated their ability to induce arrest in the G1, S, or G2 phases, depending on the specific compound and cell line. semanticscholar.orgmdpi.com

Table 2: Cell Cycle Arrest Induced by Thiazole Derivatives

Compound Cell Line Arrest Phase
Compound 4c MCF-7 G1/S
Compound 5b MCF-7 G2/M
Compound 3d HeLa G2/M
Compound 10 MDA-MB-231, SKOV3 G2/S
Compound 10 A549 G1/G2
Compound 13 A549, MDA-MB-231 G1/S
Compound 13 SKOV3 S

Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer drugs like colchicine. nih.gov By disrupting the dynamic equilibrium of microtubule formation, these agents can block mitosis and lead to cell death. nih.gov

These thiazole derivatives often bind to the colchicine-binding site on β-tubulin. mdpi.com For instance, a thiazole-naphthalene derivative, compound 5b, was a more potent inhibitor of tubulin polymerization than colchicine, with an IC₅₀ value of 3.3 µM compared to 9.1 µM for colchicine. nih.gov Similarly, a thiazole-2-acetamide derivative, compound 10a, was found to be a highly effective antitubulin agent with an IC₅₀ of 2.69 µM. nih.gov It is noteworthy, however, that not all anticancer thiazole derivatives operate through this mechanism, suggesting they can engage alternative cellular targets. dntb.gov.ua

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives

Compound IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM)
Compound 5b 3.3 Colchicine 9.1 nih.gov
Compound 10a 2.69 Combretastatin A-4 8.33 nih.gov
Compound IV 2.00 Combretastatin A-4 2.96 nih.gov
Compound 25a 2.1 Colchicine 2.52 mdpi.com
Compound 7 2.72 - -
Compound 2e 7.78 Combretastatin-A4 4.93 researchgate.net

Kinase Inhibition Profiles (e.g., CDK2, CDK9, VEGFR-2, Aurora A, GSK3α, c-Src)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. Derivatives of this compound have been shown to inhibit various protein kinases involved in cancer progression.

One notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. A synthesized thiazole derivative, compound 4c, was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.com Molecular docking studies have also suggested potential interactions between thiazole derivatives and Cyclin-Dependent Kinase 2 (CDK2), a protein essential for cell cycle progression. mdpi.com Furthermore, investigations into related benzothiazole compounds have demonstrated inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. nih.govnih.gov

Table 4: Kinase Inhibition by Thiazole Derivatives

Compound Kinase Target IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM)
Compound 4c VEGFR-2 0.15 Sorafenib 0.059 mdpi.com
Compound 10 EGFR 0.33 Erlotinib 0.39 nih.gov
Compound 13 EGFR 0.38 Erlotinib 0.39 nih.gov

Modulation of Key Signaling Pathways (e.g., NFkB/mTOR/PI3K/Akt)

The anticancer activity of thiazole derivatives also stems from their ability to interfere with major signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central hub for these processes and is often hyperactivated in cancer.

Studies on benzothiazole derivatives have shown that they can effectively downregulate key components of this pathway, including Akt and mTOR. nih.gov In addition to the PI3K/Akt/mTOR cascade, these compounds have been observed to modulate other important pathways such as the JAK/STAT and ERK/MAPK signaling routes, which are also implicated in cancer development and progression. nih.gov The inhibition of these pathways disrupts the communication network that cancer cells rely on to survive and proliferate.

Interaction with DNA and DNA-Targeting Enzymes (e.g., Topoisomerase)

Besides targeting signaling proteins, some thiazole derivatives can directly interact with DNA or inhibit enzymes that are essential for maintaining DNA structure and integrity, such as topoisomerases.

A novel pyrano[2,3-d]thiazole derivative was shown to interact with calf-thymus DNA, likely through an intercalative binding mode. nih.gov This compound also exhibited inhibitory activity against Topoisomerase II, with molecular docking studies indicating a strong binding affinity. nih.gov Topoisomerases are vital enzymes that resolve topological problems in DNA during replication and transcription. nih.gov By inhibiting these enzymes, thiazole derivatives can lead to the accumulation of DNA damage and subsequent cell death. mdpi.comnih.gov Further research on benzothiazole derivatives identified them as potent inhibitors of human topoisomerase IIα, with one compound, BM3, exhibiting an exceptionally low IC₅₀ value of 39 nM. researchgate.net Mechanistic studies suggest that this compound acts as a DNA minor groove-binding agent and interacts directly with the enzyme. researchgate.net

Table 5: Topoisomerase Inhibition by Thiazole Derivatives

Compound Target IC₅₀ Binding Affinity (kcal/mol)
DIPTH Topoisomerase IIβ Ki = 2.8 µM -4.05 nih.gov
BM3 Topoisomerase IIα 39 nM -

Regulation of Histone Deacetylases (HDAC)

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. nih.gov Their inhibition has become a key strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. mdpi.com Thiazole derivatives have been explored as potential HDAC inhibitors. nih.govtjpr.orguobaghdad.edu.iq

The mechanism of HDAC inhibition often involves a zinc-binding group within the inhibitor molecule that interacts with the zinc ion in the active site of the HDAC enzyme. uobaghdad.edu.iq While many established HDAC inhibitors utilize a hydroxamate group for this purpose, research is ongoing into non-hydroxamic zinc-binding groups, such as the thiadiazole moiety, to improve selectivity and pharmacokinetic properties. uobaghdad.edu.iq For instance, novel indeno[1,2-d]thiazole hydroxamic acids have shown inhibitory activity against pan-HDACs. nih.gov Similarly, newly designed thiadiazole derivatives have been investigated for their potential as HDAC inhibitors, with some compounds showing significant activity against colon cancer cells. tjpr.org

Table 1: Investigated Thiazole Derivatives as HDAC Inhibitors

Compound Class Target Observed Effect Reference
Indeno[1,2-d]thiazole hydroxamic acids Pan-HDACs Sub-micromolar inhibition nih.gov
Thiadiazole derivatives HDACs Reduction in colon cancer cell growth tjpr.org
1,2,4-Thiadiazole (B1232254) derivatives HDAC2 Docking scores suggesting potential inhibition uobaghdad.edu.iq

Activation of Caspase Cascades (e.g., Caspase 3/7)

A key mechanism through which many anticancer agents induce cell death is the activation of caspases, a family of proteases that execute the apoptotic program. The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a central event in both the intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net

Studies on various chemical compounds have demonstrated that the induction of apoptosis is often correlated with a significant increase in the activity of caspase-3/7. For example, a tridecylpyrrolidine derivative was shown to activate caspase-3/7 in HCT116 and Caco-2 colon cancer cells, leading to the cleavage of poly-(ADP-ribose)-polymerase (PARP), another hallmark of apoptosis. nih.gov Similarly, the anticancer effects of certain hydrazide-hydrazone derivatives have been linked to the activation of caspases-9 and -3. mdpi.com While direct studies on this compound derivatives and caspase activation are not detailed in the provided results, the broader class of thiazole derivatives has been investigated for anticancer properties, and caspase activation is a common downstream effect of such agents. researchgate.netresearchgate.net

Inhibition of Matrix Metallo-proteinases and Anti-apoptotic BCL2 Family Proteins

Inhibition of Matrix Metalloproteinases (MMPs):

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial for processes like tissue remodeling, but their dysregulation can contribute to cancer invasion and metastasis. The inhibition of MMPs is therefore a target for anticancer therapies. Some compounds exert their inhibitory effect by chelating the Zn2+ ion in the active site of the MMP enzyme. nih.gov

Inhibition of Anti-apoptotic BCL2 Family Proteins:

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). nih.govmdpi.com Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis by binding to and inhibiting their pro-apoptotic counterparts. nih.gov In many cancers, these anti-apoptotic proteins are overexpressed, contributing to tumor survival and resistance to therapy. nih.gov

Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, disrupting their function and triggering apoptosis. researchgate.netyoutube.com This strategy has led to the development of clinically successful drugs. nih.gov While the direct inhibition of Bcl-2 by this compound derivatives is not explicitly detailed, the development of small molecules targeting these anti-apoptotic proteins is a major focus in cancer research. nih.govresearchgate.net

Table 2: Mechanisms of Apoptosis Induction

Target Mechanism of Action Consequence Reference
Matrix Metalloproteinases (MMPs) Zn2+ chelation in the active site Inhibition of extracellular matrix degradation nih.gov
Anti-apoptotic BCL2 proteins (e.g., Bcl-2, Bcl-xL) Binding to the hydrophobic groove, mimicking BH3-only proteins Disruption of anti-apoptotic function, leading to apoptosis nih.govnih.govresearchgate.net

Mechanisms Underlying Antitrypanosomal Activity (e.g., Squalene (B77637) Epoxidase Inhibition)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem. A key target for the development of drugs against this parasite is squalene epoxidase (SE). This enzyme is vital for the synthesis of ergosterol, a crucial component of the parasite's cell membrane. rsc.org Inhibition of SE disrupts this pathway, leading to the accumulation of squalene and ultimately, parasite death. rsc.org

Research has shown that certain 4-arylthiazolylhydrazones, which are structurally related to this compound, exhibit activity against T. cruzi by likely inhibiting squalene epoxidase. rsc.org Molecular modeling studies, including docking and molecular dynamics simulations, have been used to investigate the interaction of these inhibitors with a 3D model of T. cruzi SE. These studies help in understanding the binding modes of the inhibitors and can guide the design of more potent compounds. rsc.org Terbinafine is a known inhibitor of squalene epoxidase and serves as a reference compound in these studies. rsc.orgnih.gov The inhibition of squalene epoxidase is also being explored as a therapeutic strategy in certain cancers. nih.gov

Mechanisms Associated with Neuroprotective Activity (e.g., GABA-A Receptor Potentiation, GABA-mimetic activity)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptors, are important targets for drugs with anxiolytic, anticonvulsant, and sedative properties. nih.govcardiff.ac.uk

GABA-A Receptor Potentiation:

Certain derivatives of thiazoles have been shown to exert neuroprotective effects by potentiating the function of GABA-A receptors. For instance, a derivative of clomethiazole, 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate (B1232345) (NMZM), has been found to enhance the response of GABA-A receptors to GABA. nih.gov This potentiation is thought to contribute to its neuroprotective effects, potentially by sharing a binding site with the anesthetic etomidate. nih.gov

GABA-mimetic Activity:

GABA-mimetic agents are compounds that mimic the action of GABA, thereby enhancing inhibitory neurotransmission. nih.gov This can be achieved through various mechanisms, such as direct agonism at GABA-A receptors or by inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for GABA degradation. nih.gov Some imidazole (B134444) derivatives, which share a heterocyclic core with thiazoles, have been shown to inhibit glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes GABA, although the physiological relevance of this finding is still under investigation. nih.gov The anxiolytic-like effects of GABA-mimetic agents have been demonstrated in various behavioral models. nih.gov

Table 3: Neuroprotective Mechanisms of Thiazole-Related Compounds

Mechanism Specific Action Consequence Reference
GABA-A Receptor Potentiation Enhancement of GABA-A receptor response to GABA Neuroprotection nih.gov
GABA-mimetic Activity Mimicking the action of GABA Enhanced inhibitory neurotransmission nih.gov

Structure Activity Relationship Sar Studies of 4 4 Biphenylyl 2 Methylthiazole Analogs

Influence of the Biphenyl (B1667301) Moiety on Biological Activity and Lipophilicity

The biphenyl group is a significant pharmacophore in many biologically active compounds, and its presence in 4-(4-biphenylyl)-2-methylthiazole analogs is crucial for their activity. Substituted biphenyls have demonstrated notable pharmacological importance, including antifungal activities. researchgate.net The biphenyl scaffold's contribution to the biological activity is often linked to its lipophilic nature, which can enhance the molecule's ability to traverse cellular membranes.

In a series of thiazolidine-2,4-dione-biphenyl derivatives, the biphenyl moiety was integral to their anticancer activity. nih.gov Molecular docking studies of these compounds against the Epidermal Growth Factor Receptor (EGFR) target showed that the biphenyl group participates in desirable molecular interactions within the active site, similar to the co-crystal ligand Erlotinib. nih.gov This suggests that the biphenyl portion of the molecule plays a direct role in binding to biological targets.

Impact of Substituents at Varying Positions of the Thiazole (B1198619) Ring

The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological properties of the resulting compounds. nih.gov Most clinically approved thiazole-containing drugs are 2,4-disubstituted derivatives. nih.gov

Effects of Substituents at C4 Position (e.g., Aryl, Biphenyl)

The C4 position of the thiazole ring is critical for the activity of many thiazole-based compounds. The attachment of an aryl or biphenyl group at this position is a common strategy in the design of bioactive molecules. In the parent compound, the 4-biphenylyl group at the C4 position is a defining feature.

Studies on various thiazole analogs have shown that the nature of the substituent at the C4 position can dramatically alter the biological activity. For instance, in a series of azabicyclo derivatives containing a thiazole moiety, compounds with a 4-(4-chlorophenyl)thiazole exhibited high mortality against pine-wood nematodes. researchgate.net This highlights the importance of the electronic and steric properties of the aryl group at the C4 position. The biphenyl group, with its extended aromatic system, can engage in π-π stacking and hydrophobic interactions with biological targets, which is often a key determinant of potency.

Significance of Substituents at C5 Position

The C5 position of the thiazole ring also offers a site for modification that can impact biological activity. Although less commonly explored than the C2 and C4 positions for this specific scaffold in the provided results, substitution at C5 can modulate the electronic properties and steric profile of the molecule. In some thiazole derivatives, the introduction of substituents at the C5 position has led to significant changes in their biological profiles. For example, in the synthesis of certain thiazole derivatives, modification at the C5 position was found to be synthetically accessible and could be used to fine-tune the properties of the molecule.

Correlation between Electronic Properties of Substituents and Biological Potency

The electronic nature of the substituents on the thiazole and associated aryl rings plays a pivotal role in determining the biological potency of this compound analogs.

Electron-Withdrawing Groups and Enhanced Cytotoxicity

A recurring theme in the SAR of thiazole derivatives is the positive impact of electron-withdrawing groups (EWGs) on their cytotoxic and antimicrobial activities. Several studies have demonstrated that the presence of EWGs, such as halogens (e.g., -F, -Cl) or a nitro group (-NO2), on the aryl moieties of thiazole compounds can significantly enhance their biological potency. nih.govnih.gov

For instance, in a series of thiazole-clubbed 1,3,4-oxadiazoles, compounds with electron-withdrawing fluoro and nitro groups at the para position of a phenyl ring showed the highest antibacterial activity. nih.gov This enhancement is often attributed to an increase in the lipophilicity of the molecules, which facilitates their transport across bacterial cell membranes. nih.gov Similarly, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance biological activity due to increased electron-withdrawing effects. nih.gov

The table below summarizes the effect of electron-withdrawing groups on the biological activity of certain thiazole derivatives, as reported in the literature.

Compound SeriesSubstituentPositionEffect on Biological ActivityReference
Thiazole clubbed 1,3,4-oxadiazolesFluoro (-F)para-phenylEnhanced antibacterial activity nih.gov
Thiazole clubbed 1,3,4-oxadiazolesNitro (-NO2)para-phenylEnhanced antibacterial activity nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamidesDichloro (-Cl)2,4-dichlorophenylSignificant activity against Gram-positive bacteria nih.gov
Quinoxalin-2(1H)-one derivativesHalogen or strong EWGThiazole-phenyl moietyDramatically reduced antiviral activity science.gov

It is important to note that the effect of EWGs can be context-dependent. While often enhancing cytotoxicity, in some cases, the incorporation of strong electron-withdrawing groups can lead to a loss of activity, as seen in a series of quinoxalin-2(1H)-one derivatives where such substitutions on the thiazole-phenyl moiety resulted in a dramatic loss of antiviral activity. science.gov This underscores the complexity of SAR and the need for a nuanced approach to molecular design.

Electron-Donating Groups and Activity Modulation

The introduction of electron-donating groups to the aromatic rings of 4-phenylthiazole (B157171) scaffolds, a core component of this compound, has been a key area of investigation for modulating biological activity. Research into 4-phenylthiazole analogs as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has shown that electron-donating groups on the 4-phenylthiazole moiety are generally well-tolerated by both enzymes. nih.govnih.gov These groups can be placed at the ortho, meta, and para positions without abolishing activity, indicating a degree of flexibility in the binding pockets of these enzymes. nih.govnih.gov

In some cases, substitution with electron-donating groups at specific positions can lead to a substantial decrease in activity. For example, in a study of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, the placement of electron-donating groups at the para position significantly diminished the observed anti-inflammatory effects. brieflands.com This highlights that while electron-donating groups can be tolerated, their position and the electronic demands of the target receptor are critical in determining their ultimate effect on pharmacological activity.

Table 1: Effect of Electron-Donating Groups on Thiazole Analogs

Compound Class Substituent Position Observed Effect on Activity Reference
4-Phenylthiazole Analogs Electron-Donating Groups ortho, meta, para Well-tolerated for sEH/FAAH inhibition nih.gov, nih.gov
Chalcone Derivatives 4-Dimethylamino B-ring, para Weakest inhibition of NO production nih.gov

Stereochemical Considerations and Their Effects on Pharmacological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov The two enantiomers of a chiral molecule can have significant differences in their bioavailability, metabolism, potency, and selectivity for biological targets like enzymes and receptors. nih.gov This is because the biological environment is itself chiral, composed of enantiomerically pure proteins and other macromolecules.

For a drug to exert its effect, it must interact with a specific binding site on a biological target. The three-dimensional structure of the drug must be complementary to that of the binding site for a productive interaction to occur. nih.gov An inactive enantiomer may not be able to bind effectively because its spatial arrangement does not align with the receptor's complementary regions. nih.gov

Studies on other chiral compounds have consistently demonstrated the importance of stereochemistry. For example, in a series of nature-inspired 3-Br-Acivicin isomers, stereochemistry was found to cause significant differences in antimalarial activity, with the natural isomers consistently being the most potent. mdpi.com This was suggested to be due to stereoselective uptake mechanisms. mdpi.com Similarly, for the β-blocker propranolol, one enantiomer is significantly more potent than the other. mdpi.com The use of single-enantiomer drugs can lead to simpler pharmacological profiles and an improved therapeutic index. nih.gov Therefore, when designing analogs of this compound, careful consideration of any introduced stereocenters is crucial for optimizing their therapeutic potential.

Strategies for Modulating Selectivity and Efficacy Through Structural Design

The modulation of selectivity and efficacy of this compound analogs is achieved through strategic structural modifications. These strategies involve altering various parts of the molecular scaffold to enhance interactions with the desired biological target while minimizing off-target effects.

One primary strategy involves the exploration of different substituents on the aromatic rings. Structure-activity relationship (SAR) studies on 4-phenylthiazole analogs have explored a range of electronic and steric changes to understand the structural features important for dual sEH/FAAH inhibition. nih.govnih.gov This involves synthesizing libraries of compounds with diverse substitutions to map the chemical space and identify key interactions. For example, in the development of viral replication inhibitors, SAR studies on 4-substituted-2-thiazole amides led to the discovery of a more potent and metabolically stable inhibitor. nih.gov

Another approach is the modification of the core heterocyclic system. Research has shown that for certain biological activities, such as cytotoxicity, the presence of two sequentially linked thiazoles is a requirement, highlighting the importance of the heterocyclic core itself. researchgate.net

In the development of kinase inhibitors, optimization of a 2-aminothiazole (B372263) template through successive SAR iterations led to the discovery of highly potent pan-Src inhibitors like Dasatinib. nih.gov This process involved molecular modeling to understand the putative binding model, which then guided further structural modifications. nih.gov Similarly, in the design of anti-inflammatory agents, a balance between the biological activity and the position of electron-donating or electron-withdrawing groups on the aromatic rings was established to optimize potency. nih.gov

Table 2: Strategies for Structural Design

Strategy Example Application Desired Outcome Reference
Aromatic Ring Substitution 4-Phenylthiazole analogs with various substituents Improved potency and understanding of dual sEH/FAAH inhibition nih.gov, nih.gov
Aromatic Ring Substitution 4-Substituted-2-thiazole amides Improved potency and metabolic stability against Chikungunya virus nih.gov
Core Heterocycle Modification Linking multiple thiazole units Essential for cytotoxic activity researchgate.net
Conformational Constraint Design of specific 3D shapes for 4-phenylthiazole analogs Enhanced selectivity for FAAH over sEH nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research on 4 4 Biphenylyl 2 Methylthiazole

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 4-(4-biphenylyl)-2-methylthiazole, might interact with a biological target.

Molecular docking simulations can predict how this compound fits into the binding site of various proteins. Thiazole-containing compounds have been investigated as inhibitors of several protein classes. nih.govnih.govwjarr.com

Tubulin: Many heterocyclic compounds are known to interfere with microtubule dynamics by binding to tubulin. mdpi.comencyclopedia.pub Docking studies of this compound into the colchicine, vinblastine, or taxol binding sites of tubulin could predict its potential as an anticancer agent. researchgate.netnih.gov These simulations would reveal the most likely binding pose and affinity.

Kinases: Protein kinases are key targets in cancer therapy. nih.gov The 2-aminothiazole (B372263) scaffold is a known kinase inhibitor template. Docking this compound into the ATP-binding site of various kinases (e.g., EGFR, VEGFR) could identify potential anti-cancer activity. nih.gov

Bacterial Proteins: Thiazole (B1198619) derivatives have shown promise as antibacterial agents. mdpi.com Docking this compound against essential bacterial enzymes, such as DNA gyrase or Mur ligases, could predict its potential as a novel antibiotic. schrodinger.com

Following the prediction of a binding mode, a detailed analysis of the interactions between this compound and the target protein is performed. This analysis identifies the specific forces that stabilize the complex. semanticscholar.org

Key interactions that would be analyzed include:

Hydrogen Bonds: Identifying potential hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: The biphenyl (B1667301) group of the compound would likely engage in significant hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the biphenyl and thiazole moieties could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These interactions are typically visualized in 2D and 3D to understand the structural basis of binding, which is essential for guiding further optimization of the compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com If this compound were identified as a hit, virtual screening could be used to find more potent analogs. This can be done through two main approaches:

Structure-Based Virtual Screening: Using the docked pose of this compound, a search can be initiated for other commercially or synthetically available compounds that have a similar shape and chemical features, and which are predicted to bind with higher affinity.

Ligand-Based Virtual Screening: If the structure of the target protein is unknown, the structure of this compound itself can be used as a template to search for molecules with similar 2D or 3D features (pharmacophores).

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.comnih.govresearchgate.net These calculations can provide insights into the reactivity and properties of this compound.

DFT calculations can determine several key quantum chemical descriptors for this compound. researchgate.net

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. irjweb.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.net A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. csic.es

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule might interact with biological receptors.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom in the molecule, providing further insight into its electrostatic properties and potential interaction sites.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data that would be generated.

Table 1: Hypothetical DFT-Calculated Quantum Chemical Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are vital for early-stage drug discovery to filter out compounds that are likely to fail in later stages of development. For this compound, various ADMET properties can be predicted using a range of software tools. irjweb.commdpi.com

Table 2: Hypothetical In Silico ADMET Prediction for this compound

PropertyParameterHypothetical PredictionInterpretation
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PenetrationLowMay not readily cross into the central nervous system.
Plasma Protein BindingHighA significant fraction of the compound may bind to plasma proteins, affecting its free concentration.
Metabolism CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions.
Excretion Total ClearanceLowSuggests a potentially longer half-life in the body.
Toxicity hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicUnlikely to be a mutagen.

Note: The predictions in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. mdpi.com By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activity, a predictive model can be developed.

Hypothetical QSAR Study Design

A hypothetical QSAR study for a series of compounds including this compound would involve the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities would be compiled. This set would include this compound and its analogs with variations in substituents on the biphenyl and thiazole rings.

Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electron distribution in the molecule, such as dipole moment and orbital energies.

Geometric descriptors: These describe the three-dimensional shape and size of the molecule.

Physicochemical descriptors: These include properties like lipophilicity (LogP) and polar surface area. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Predictive Insights from a Hypothetical QSAR Model

A validated QSAR model could offer significant predictive insights into the activity of this compound and guide the design of new, more potent analogs. For instance, studies on related thiazole derivatives have shown that descriptors related to molecular connectivity and shape can be key parameters for their antimicrobial activity. researchgate.net

The model could reveal which structural features are crucial for a particular biological effect. For example, it might indicate that:

The planarity of the biphenyl ring system is critical for activity.

The presence of the methyl group on the thiazole ring contributes positively or negatively to the activity.

By understanding these relationships, medicinal chemists can make informed decisions in the lead optimization process, prioritizing the synthesis of compounds with a higher probability of success.

Illustrative Data for a Hypothetical QSAR Study

The following interactive table provides a hypothetical example of the type of data that would be generated and analyzed in a QSAR study of this compound and its analogs. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

CompoundpIC50 (Experimental)LogPMolecular WeightPolar Surface Area (Ų)
This compound6.54.8251.3541.9
Analog 17.25.1265.3841.9
Analog 26.14.5237.3241.9
Analog 35.84.9285.7961.4
Analog 47.55.5299.4141.9

This table can be sorted to observe potential trends. For instance, sorting by pIC50 might suggest a correlation with LogP or molecular weight, which would then be formally investigated through statistical modeling.

Future Research Directions and Therapeutic Potential of 4 4 Biphenylyl 2 Methylthiazole

Design and Synthesis of Next-Generation Thiazole-Biphenyl Hybrid Compounds

The foundation for future therapeutic applications of 4-(4-biphenylyl)-2-methylthiazole lies in the continuous innovation of its design and synthesis. The development of novel analogs allows for the fine-tuning of its pharmacological properties, aiming for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

A common synthetic route to thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis, which involves the reaction of a ketone with thiourea (B124793) and iodine. scielo.br For the synthesis of this compound analogs, this can be adapted by using various substituted acetophenones and thioamides. Another approach involves the condensation of acetophenone (B1666503) with 4-phenyl-2-hydrazino thiazole. researchgate.net

Future synthetic strategies will likely focus on creating libraries of derivatives with modifications at key positions of the biphenyl (B1667301) and thiazole rings. For instance, the introduction of different functional groups on the biphenyl moiety can significantly influence the compound's interaction with biological targets. Similarly, modifications at the 2-position of the thiazole ring, where the methyl group currently resides, could lead to the discovery of derivatives with novel activities. The synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, which are structurally similar to this compound, has shown promising anticancer activity, highlighting the potential of substitutions on the phenyl ring attached to the thiazole.

Exploration of Novel Biological Targets for Therapeutic Intervention

While the full spectrum of biological targets for this compound is yet to be elucidated, research on related thiazole-biphenyl compounds points towards several promising therapeutic areas. The primary focus has been on cancer and inflammation, but the structural motifs suggest potential for a wider range of applications.

Anticancer Activity: A significant body of research supports the anticancer potential of thiazole derivatives. These compounds have been shown to target various pathways crucial for cancer cell survival and proliferation. For example, some thiazole derivatives act as inhibitors of key enzymes like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are central to cancer cell growth and metabolism. Other related compounds have demonstrated the ability to inhibit tubulin polymerization, a critical process for cell division, and topoisomerases, enzymes essential for DNA replication. The structural similarity of this compound to these active compounds suggests it could also exhibit anticancer properties through similar mechanisms.

Anti-inflammatory Effects: The thiazole scaffold is a common feature in many anti-inflammatory agents. Research on related compounds suggests that this compound could potentially inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes would reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Neuroprotective Potential: Emerging evidence suggests that thiazole derivatives may have neuroprotective effects. For instance, N-adamantyl-4-methylthiazol-2-amine, which shares the 4-methylthiazole (B1212942) core, has shown protective effects against amyloid-β-induced oxidative stress in models of Alzheimer's disease. This opens up an exciting avenue for investigating the potential of this compound and its analogs in the treatment of neurodegenerative diseases.

Strategies to Address Drug Resistance Mechanisms in Target Pathologies

A major challenge in the treatment of diseases like cancer is the development of drug resistance. Future research on this compound and its derivatives must proactively address these mechanisms to ensure long-term therapeutic efficacy.

One of the key mechanisms of multidrug resistance in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell. A promising strategy for next-generation thiazole-biphenyl compounds is to design molecules that are not substrates for P-gp. This can be achieved through modifications that alter the compound's size, charge, and hydrophobicity.

Another approach is to develop compounds that target pathways involved in the development of resistance. For example, some cancers become resistant to EGFR inhibitors by activating alternative signaling pathways. Dual-target inhibitors, which simultaneously block multiple pathways, could be a powerful strategy to overcome this type of resistance. The design of thiazole-biphenyl hybrids that inhibit both EGFR and other key kinases could therefore be a fruitful area of research.

Preclinical Development and Lead Optimization Considerations for Translational Research

The journey from a promising chemical compound to a clinically approved drug is long and requires careful preclinical development and lead optimization. For this compound and its derivatives, several key factors will need to be considered to facilitate their translation into therapeutic agents.

Structure-Activity Relationship (SAR) Studies: A thorough understanding of the relationship between the chemical structure of these compounds and their biological activity is paramount. SAR studies will involve synthesizing a series of analogs with systematic modifications and evaluating their potency and selectivity against the identified biological targets. This will provide crucial information for designing more effective and safer drug candidates.

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Preclinical studies will need to assess the oral bioavailability, metabolic stability, and potential for drug-drug interactions of this compound derivatives. Optimizing these properties will be a key focus of lead optimization.

In Vivo Efficacy and Safety: Promising compounds will need to be evaluated in relevant animal models of disease to demonstrate their in vivo efficacy. These studies will also provide important information about the compound's safety profile and potential side effects.

The table below summarizes some of the key research findings on related thiazole derivatives that inform the potential future directions for this compound.

Compound ClassTherapeutic AreaPotential Mechanism of ActionReference
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivativesAnticancerNot specified
Thiazole-based stilbene (B7821643) analogsAnticancerTopoisomerase inhibition
N-adamantyl-4-methylthiazol-2-amineNeuroprotectionReduction of oxidative stress
Thiazole derivativesAnti-inflammatoryCOX inhibition
Thiazole derivativesAnticancerPI3K/mTOR inhibition

Q & A

Basic: How can researchers optimize the synthesis of 4-(4-Biphenylyl)-2-methylthiazole derivatives for high yield and purity?

Methodological Answer:

  • Reaction Conditions : Utilize eco-friendly solvents (e.g., DMSO) and reflux for extended durations (e.g., 18 hours) to improve cyclization efficiency .
  • Catalyst Selection : Employ coupling agents like EDCI/HOBt for amide bond formation in multi-step syntheses, ensuring regioselectivity .
  • Scalability : Adopt scaled-up protocols with reduced pressure distillation and ice-water quenching to isolate intermediates effectively (e.g., 65% yield for thiazole derivatives) .

Basic: What characterization techniques are essential for validating the structure and purity of this compound derivatives?

Methodological Answer:

  • Spectroscopy : 1H NMR and MS confirm molecular structure, e.g., signals for thiazole protons (~δ 7.5–8.5 ppm) and parent ion peaks (e.g., m/z 351–492) .
  • Crystallography : X-ray diffraction (where applicable) resolves stereochemical ambiguities, as seen in thiadiazole derivatives .
  • Purity Assessment : Melting point analysis (e.g., 139–143°C for thiazole analogs) and HPLC retention times validate batch consistency .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Assay Design : Use antimicrobial disc diffusion assays (e.g., against S. aureus or E. coli) with standardized inoculum sizes and positive controls .
  • Dose-Response Studies : Test compounds at 1–100 µM concentrations in cytotoxicity assays (e.g., MTT for anticancer activity), referencing trimethoxyaniline derivatives as pharmacophores .
  • Mechanistic Probes : Pair biological data with computational docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., tubulin) .

Advanced: How can researchers resolve contradictions in reported data, such as variable synthetic yields or inconsistent biological activity?

Methodological Answer:

  • Conditional Analysis : Compare reaction parameters (e.g., solvent polarity, temperature) across studies. For example, yields drop from 75% to 67% when substituting ethanol for DMSO in hydrazide cyclization .
  • Analytical Validation : Replicate conflicting experiments with standardized characterization (e.g., identical NMR spectrometers) to isolate procedural vs. instrumental variability .
  • Meta-Analysis : Aggregate data from PubChem and NIST to identify trends, such as electron-withdrawing groups enhancing antimicrobial potency .

Advanced: What computational methods are effective in predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model tautomeric equilibria (e.g., thione-thiol shifts) and HOMO-LUMO gaps to predict redox behavior .
  • MD Simulations : Simulate ligand-protein binding dynamics (e.g., with GROMACS) to optimize pharmacokinetic profiles .
  • QSAR Modeling : Corporate substituent effects (e.g., nitro groups) into regression models to forecast bioactivity .

Advanced: How can structure-activity relationship (SAR) studies enhance the pharmacological profile of this compound analogs?

Methodological Answer:

  • Substituent Screening : Introduce electron-rich groups (e.g., methoxy) at the biphenyl ring to improve membrane permeability, as demonstrated in benzoxazole derivatives .
  • Bioisosteric Replacement : Replace thiazole with thiadiazole to modulate metabolic stability, leveraging crystallographic data for structural alignment .
  • In Vivo Validation : Prioritize analogs with low IC50 values (<10 µM) in murine models, tracking hepatic clearance via LC-MS .

Basic: What safety protocols are critical during the synthesis of this compound derivatives?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods to handle irritants like hydrazonoyl chlorides .
  • Waste Management : Segregate halogenated byproducts (e.g., bromophenyl intermediates) for incineration .
  • Emergency Procedures : Maintain spill kits for solvents (e.g., DMSO) and neutralize acidic residues with bicarbonate .

Advanced: How can tautomerism or stereochemical effects influence the reactivity of this compound derivatives?

Methodological Answer:

  • Tautomeric Analysis : Use IR spectroscopy to detect thione (C=S, ~1200 cm⁻¹) vs. thiol (S-H, ~2550 cm⁻¹) forms, as seen in triazole-thione equilibria .
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers, critical for CNS-targeting analogs .
  • X-ray Crystallography : Resolve Z/E isomerism in hydrazone derivatives to correlate configuration with bioactivity .

Basic: What strategies ensure successful scaling of this compound synthesis from lab to pilot scale?

Methodological Answer:

  • Process Optimization : Replace batch reactors with flow systems for exothermic reactions (e.g., thiazole cyclization) .
  • Cost Efficiency : Source bulk reagents (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) from certified suppliers to reduce per-gram costs .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Advanced: What challenges arise in multi-step syntheses of this compound hybrids, and how can they be mitigated?

Methodological Answer:

  • Intermediate Stability : Protect labile groups (e.g., aldehydes) via silylation during prolonged storage .
  • Purification Hurdles : Use flash chromatography (silica gel, hexane/EtOAc gradients) to separate regioisomeric byproducts .
  • Yield Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) in Mannich reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.